molecular formula C15H16N2O2 B267610 N-(2-isopropoxyphenyl)isonicotinamide

N-(2-isopropoxyphenyl)isonicotinamide

Cat. No.: B267610
M. Wt: 256.3 g/mol
InChI Key: DTKSKVRGEMPBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Isopropoxyphenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide core linked to a 2-isopropoxyphenyl group via an amide bond. The 2-isopropoxy substituent on the phenyl ring may enhance lipophilicity and influence binding interactions, as seen in related compounds .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(2-propan-2-yloxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-11(2)19-14-6-4-3-5-13(14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18)

InChI Key

DTKSKVRGEMPBED-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

  • Core Modifications: Azetidinone derivatives (): The 4-oxo-azetidinone ring enhances anticonvulsant activity, likely via sodium channel modulation. Thiazolidinedione/thiazolidine derivatives (): The sulfur-containing heterocycles improve antimicrobial activity. For example, compound 68 (bearing a 4-chlorophenyl group) exhibited potency against Staphylococcus aureus and Candida albicans . Acetimidic acid derivative (): The 2-isopropoxyphenyl group in compound 7 contributes to anti-tubercular activity by forming hydrogen bonds with BioA residues (Tyr407, Trp64) in Mycobacterium tuberculosis .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial and antitubercular activities by improving target binding .

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